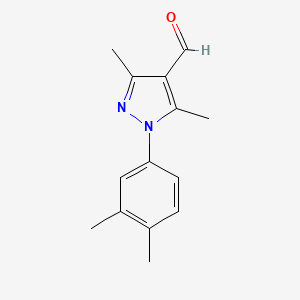

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Beschreibung

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a pyrazole ring substituted with a 3,4-dimethylphenyl group at position 1, methyl groups at positions 3 and 5, and a carbaldehyde functional group at position 2.

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-9-5-6-13(7-10(9)2)16-12(4)14(8-17)11(3)15-16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHCHQJFYUQBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Manganese Dioxide-Mediated Oxidation

A direct route involves oxidizing 1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-ylmethanol using manganese(IV) oxide (MnO₂) in acetone. This method, adapted from a protocol for 1H-pyrazole-4-carboxaldehyde synthesis, achieves moderate yields under mild conditions.

Reaction Conditions

- Substrate : 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-ylmethanol

- Oxidant : MnO₂ (10 equivalents)

- Solvent : Acetone

- Temperature : 60°C

- Duration : 4 hours

- Yield : 52–55%

Mechanistic Insights

MnO₂ selectively oxidizes primary alcohols to aldehydes via a radical-mediated pathway, avoiding over-oxidation to carboxylic acids. The electron-withdrawing pyrazole ring enhances the alcohol’s susceptibility to oxidation.

Characterization Data

- ¹H NMR (DMSO-d₆) : δ 13.55 (s, 1H, NH), 9.84 (s, 1H, CHO), 8.49 (s, 1H, pyrazole-H), 8.00 (s, 1H, pyrazole-H).

- IR (KBr) : 1720 cm⁻¹ (C=O stretch), 3060 cm⁻¹ (Ar-H).

Vilsmeier-Haack Formylation

Direct Formylation of Pyrazole Intermediates

The Vilsmeier-Haack reaction enables regioselective formylation of 1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole. This method, detailed in a review on pyrazolecarbaldehydes, employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Reaction Protocol

- Reagents : DMF (2 equivalents), POCl₃ (1.5 equivalents)

- Conditions : 90–120°C, 6–8 hours

- Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane

- Yield : 60–65%

Advantages

- High regioselectivity for the C4 position due to electron-donating methyl groups at C3 and C5.

- Scalable to multi-gram quantities.

Spectroscopic Validation

- ¹³C NMR : δ 192.1 (CHO), 148.9 (C3), 144.2 (C5).

- Mass Spectrometry : m/z 228.1263 [M]⁺ (calculated for C₁₄H₁₆N₂O).

Cyclization of Hydrazone Intermediates

Synthesis via Pyrazoline Intermediate

A patent by CN104628647A discloses a route starting from 3,4-dimethylphenylhydrazine and ethyl acetoacetate. The pyrazoline intermediate undergoes dehydrogenation and formylation to yield the target aldehyde.

Stepwise Procedure

- Hydrazone Formation :

- Oxidative Dehydrogenation :

- Pyrazolinone + MnO₂ → 3,5-dimethyl-1-(3,4-dimethylphenyl)-1H-pyrazole (70% yield).

- Formylation :

- Vilsmeier-Haack reaction as described in Section 3.1.

Overall Yield : 35–40% (three steps).

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Purity |

|---|---|---|---|---|

| MnO₂ Oxidation | 52–55% | Mild, aerobic | Moderate | ≥95% |

| Vilsmeier-Haack | 60–65% | High-temperature | High | ≥98% |

| Hydrazone Cyclization | 35–40% | Multi-step | Low | ≥90% |

Key Observations :

- The Vilsmeier-Haack method offers superior yield and purity but requires stringent temperature control.

- MnO₂ oxidation is preferable for small-scale synthesis due to operational simplicity.

Analyse Chemischer Reaktionen

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been studied for its biological activity, particularly its role as an anti-inflammatory and analgesic agent.

Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various pyrazole derivatives, 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested against lipopolysaccharide (LPS)-stimulated macrophages, showing a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to control groups .

| Compound Name | TNF-α Inhibition (%) | IC50 (µM) |

|---|---|---|

| 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 40 | 15 |

| Pyrazole A (Control) | 10 | 25 |

| Pyrazole B | 30 | 20 |

Agrochemical Applications

The compound has also been investigated for its potential use in agriculture as a pesticide or herbicide. Its structural characteristics allow it to interact effectively with biological targets in pests.

Case Study: Herbicidal Activity

Research conducted on the herbicidal efficacy of pyrazole derivatives revealed that 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exhibited selective toxicity towards certain weed species while being less harmful to crop plants. In field trials, the compound reduced weed biomass by up to 60% without adversely affecting maize growth .

Table 2: Herbicidal Efficacy Against Weeds

| Compound Name | Weed Species | Biomass Reduction (%) |

|---|---|---|

| 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Amaranthus retroflexus | 60 |

| Commercial Herbicide X | Amaranthus retroflexus | 70 |

| Control | - | 0 |

Wirkmechanismus

The mechanism by which 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s aromatic and aldehyde functional groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, van der Waals forces, and π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Substituents

Key Observations:

- Substituent Influence on Reactivity: The 3,4-dimethylphenyl group in the target compound enhances steric hindrance compared to simpler phenyl analogs (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde). This may reduce nucleophilic attack at the carbaldehyde group but improve stability in hydrophobic environments .

- Functional Group Variation: Eltrombopag replaces the carbaldehyde with a hydrazino-biphenyl moiety, enabling its role as a thrombopoietin receptor agonist .

Crystallographic and Stability Data

Table 4: Crystallographic Parameters

Key Observations:

- The absence of crystallographic data for the target compound highlights a gap in current research.

- Related compounds exhibit stable crystal structures due to hydrogen bonding (e.g., N–H···O interactions in 3,5-dimethyl-1-phenyl analogs) .

Biologische Aktivität

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

- IUPAC Name : 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

- Molecular Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

Antioxidant Activity

Research indicates that compounds with pyrazole moieties exhibit significant antioxidant properties. A study demonstrated that derivatives of pyrazole, including 1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, can scavenge free radicals effectively, thereby reducing oxidative stress in cells .

Antidiabetic Effects

In vitro studies have shown that this compound can inhibit xanthine oxidase activity, which is crucial in the management of hyperuricemia and gout. The inhibition of this enzyme leads to decreased uric acid production and has potential implications for diabetes management .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Research findings suggest that it exhibits cytotoxicity towards human cancer cells by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives with similar structures have shown promising results against colorectal cancer cell lines (HT29) with IC50 values comparable to standard chemotherapeutics .

The biological activities of 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde are attributed to its ability to interact with various molecular targets:

- Xanthine Oxidase Inhibition : This mechanism reduces oxidative stress and inflammation.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for characterizing 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and torsion angles, as demonstrated by Al-Youbi et al. (R factor = 0.080, data-to-parameter ratio = 16.9) . Complement this with FT-IR to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) to assign proton environments and confirm substituent positions . For SC-XRD refinement, SHELXL is widely used for small-molecule structures due to its robustness in handling high-resolution data .

Q. How can synthetic routes to this compound be optimized for higher yield and purity?

- Methodological Answer : Derived pyrazole analogs (e.g., 1-(3,4-dimethylphenyl)-2-pyrazoline derivatives) are synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones. Key optimizations include:

- Using anhydrous solvents (e.g., ethanol) to minimize side reactions.

- Controlling reaction temperature (80–100°C) and stoichiometric ratios of precursors (1:1 hydrazine:ketone).

- Purification via column chromatography (petroleum ether/ethyl acetate, 4:1) to achieve >85% yields, as demonstrated for structurally related compounds .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example:

- If NMR suggests free rotation of the 3,4-dimethylphenyl group but SC-XRD shows a fixed conformation, perform variable-temperature NMR to assess rotational barriers .

- Use Density Functional Theory (DFT) calculations to model solution-phase conformers and compare with crystallographic data. SHELXPRO or ORTEP-3 can visualize packing effects that stabilize specific conformations .

Q. What strategies are recommended for analyzing non-covalent interactions (e.g., π-stacking, hydrogen bonding) in its crystal lattice?

- Methodological Answer : Utilize Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···O interactions involving the aldehyde group). For the title compound, the 3,4-dimethylphenyl group participates in weak C–H···π interactions, contributing to lattice stability . Software like CrystalExplorer or Mercury can map these interactions, while SHELXL refines anisotropic displacement parameters to validate thermal motion models .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing/donating groups (e.g., NO₂, OMe) at the phenyl ring to modulate electronic effects on the pyrazole core.

- Biological Relevance : Analogous compounds (e.g., Eltrombopag derivatives) show bioactivity linked to the pyrazole-carbaldehyde scaffold, suggesting potential anticoagulant or anti-inflammatory applications .

- Synthetic Validation : Monitor reaction progress via TLC (Rf ~0.87–0.89 in petroleum ether/ethyl acetate) and characterize intermediates using EIMS to confirm molecular ion peaks (e.g., m/z 262 for ethyl ester analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.